![molecular formula C14H20N2O3 B7576594 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid, also known as DMBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMBPA is a derivative of 3-(dimethylamino)benzoic acid and has been synthesized through various methods.
作用机制
The mechanism of action of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid is not fully understood, but it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways. 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has also been reported to modulate the expression of genes involved in lipid metabolism and glucose homeostasis. Additionally, 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been shown to improve mitochondrial function, which plays a crucial role in cellular energy metabolism.
实验室实验的优点和局限性
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and characterized using standard analytical techniques. 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has also been shown to exhibit low toxicity in vitro and in vivo. However, the limitations of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has shown promising therapeutic potential, and future research should focus on investigating its efficacy in various disease models. Additionally, the development of novel formulations of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid that improve its solubility and bioavailability may enhance its therapeutic efficacy. Further research is also needed to elucidate the mechanism of action of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid and its potential interactions with other signaling pathways.
合成方法
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid can be synthesized through several methods, including the reaction of 3-(dimethylamino)benzoic acid with propionyl chloride in the presence of a base, or the reaction of 3-(dimethylamino)benzoyl chloride with 3-aminopropionic acid. The latter method results in a higher yield of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid. The synthesis of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been reported in various scientific publications, and the compound has been characterized using different analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been investigated for its potential therapeutic applications. It has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells. 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-[[3-(dimethylamino)benzoyl]-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-8-16(10-13(17)18)14(19)11-6-5-7-12(9-11)15(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXYXNYQFVVUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC(=CC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7576528.png)




![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)

![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)